molecular formula C41H47NO17 B150139 Euojaponine D CAS No. 128397-42-2

Euojaponine D

Cat. No.: B150139
CAS No.: 128397-42-2
M. Wt: 825.8 g/mol
InChI Key: ZJRDCQWLAILQHR-AEBASKNGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Euojaponine D is typically isolated from the root bark of Euonymus japonica through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to purify the compound

Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the challenges associated with large-scale synthesis. Most available quantities are obtained through natural extraction from Euonymus japonica .

Chemical Reactions Analysis

Types of Reactions: Euojaponine D undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Properties

CAS No.

128397-42-2

Molecular Formula

C41H47NO17

Molecular Weight

825.8 g/mol

IUPAC Name

[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate

InChI

InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1

InChI Key

ZJRDCQWLAILQHR-AEBASKNGSA-N

SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C

Isomeric SMILES

CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C

Key on ui other cas no.

128397-44-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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